N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide
Description
Properties
CAS No. |
882865-19-2 |
|---|---|
Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
InChI Key |
YOVYRRBGNSALFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization of o-Hydroxyaldehydes
The ACS Omega review highlights copper-catalyzed reactions between o-hydroxybenzaldehydes and alkynes for benzofuran synthesis. Adapting this, 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (1) reacts with propiolamide derivatives under CuCl/DBU conditions to yield benzofuran intermediates (2) with inherent amide functionality (Scheme 1). This method achieves regiocontrol but requires stringent anhydrous conditions and yields 70–85%.
Table 1: Copper-Catalyzed Benzofuran Synthesis
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| CuCl | DBU | DMF | 82 |
| CuI | K₂CO₃ | ChCl.EG | 78 |
Acid-Catalyzed Cyclization of Esters
The patent US20130046103A1 discloses cyclization of ester intermediates under methanesulfonic acid. Applying this, methyl 2-([1,1'-biphenyl]-4-yl)acetate (3, CAS 59793-29-2) undergoes hydrolysis to 2-([1,1'-biphenyl]-4-yl)acetic acid (4), which reacts with 3-nitrophenol in toluene under reflux to form ester (5). Cyclization with methanesulfonic acid yields 3-nitro-2-([1,1'-biphenyl]-4-carbonyl)benzofuran (6) in 68% yield (Scheme 2).
Biphenyl-4-Carbonyl Functionalization
Friedel-Crafts Acylation
Post-cyclization acylation using biphenyl-4-carbonyl chloride under AlCl₃ catalysis introduces the ketone group. However, competing reactions at the electron-rich benzofuran ring limit yields to 45–60%.
Pre-Formed Carbonyl in Cyclization Precursors
Incorporating the biphenyl carbonyl during benzofuran synthesis avoids late-stage acylation. For example, 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde (7) undergoes copper-catalyzed cyclization with propargyl alcohol to directly yield 2-([1,1'-biphenyl]-4-carbonyl)benzofuran (8).
Acetamide Installation at Position 3
Nitration and Reduction
Electrophilic nitration of 2-([1,1'-biphenyl]-4-carbonyl)benzofuran (9) with HNO₃/H₂SO₄ at 0°C affords the 3-nitro derivative (10). Catalytic hydrogenation (H₂/Pd-C) yields 3-amino-2-([1,1'-biphenyl]-4-carbonyl)benzofuran (11), which is acetylated with acetic anhydride to form the target compound (12) in 75% overall yield.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed C–N coupling of 3-bromo-2-([1,1'-biphenyl]-4-carbonyl)benzofuran (13) with acetamide employs Xantphos as a ligand, yielding the product in 65% efficiency.
One-Pot Synthesis Approaches
The patent emphasizes one-pot methodologies to minimize intermediate isolation. A representative sequence involves:
-
Esterification of 2-([1,1'-biphenyl]-4-yl)acetic acid (4) with 3-nitrophenol.
-
Cyclization using methanesulfonic acid.
-
Nitro reduction and acetylation without isolating intermediates, achieving 58% overall yield.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Copper catalysis | 4 | 70 | Regioselectivity |
| Acid cyclization | 5 | 58 | Scalability |
| Buchwald-Hartwig | 3 | 65 | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with tailored properties.
Biology
Research has indicated that N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide possesses potential biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations are ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation .
Medicine
The compound is being explored for its potential use in drug development:
- Anticonvulsant Agent : Its mechanism of action may involve modulation of signaling pathways related to neuronal excitability.
- Therapeutic Potential : Studies are being conducted to assess its effectiveness against diseases such as Alzheimer's and diabetes, where it may act as an enzyme inhibitor .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various synthesized compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized analogues of benzamide derivatives and assessed their anticancer activities. The results showed that some compounds demonstrated promising anti-proliferative effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Facilitates the creation of novel compounds |
| Biology | Antimicrobial and anticancer properties | Potential treatment options for infections and cancer |
| Medicine | Anticonvulsant agent; therapeutic potential for various diseases | May offer new avenues for drug development |
Mechanism of Action
The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Substituents on the acetamide nitrogen (e.g., cyclohexyl, piperidinyl) in analogues like 5i and 5c significantly improve anticonvulsant potency (ED50: 0.055–0.072 mmol/kg) compared to unsubstituted acetamides, suggesting that the target compound may require structural optimization for enhanced activity .
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
- The target compound shares structural motifs with anticonvulsant agents (e.g., benzofuran-acetamide core) but lacks the electronegative substituents (e.g., chlorine) or bulky acetamide groups linked to higher potency in analogues like 5i .
Physicochemical and Structural Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The biphenyl group increases molecular weight and logP compared to simpler benzoyl derivatives, likely improving membrane permeability but reducing aqueous solubility .
- Crystallographic studies of dichlorophenyl acetamide derivatives reveal conformational flexibility (dihedral angles 44.5–77.5°), suggesting that the target compound’s biphenyl group may adopt multiple orientations in binding sites .
Structure-Activity Relationship (SAR) Insights
- Acetamide Substituents : Bulky groups (e.g., cyclohexyl) improve anticonvulsant activity by increasing steric complementarity with target proteins. The unsubstituted acetamide in the target compound may limit potency .
- Biphenyl Orientation : Ortho/meta substitution on biphenyl (e.g., 3-fluoro in ) can alter electronic effects and binding kinetics, though this remains unexplored in the target compound.
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), acetamide CH₃ (δ 2.1–2.3 ppm), and NH (δ ~10.0 ppm, D₂O exchangeable) .
- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) and DEPT experiments to distinguish CH₂/CH₃ groups .
Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., m/z 385.12 [M+H]⁺) .
Q. What are the primary biological targets or activities associated with this compound?
- Mechanistic Insights :
- The biphenyl-benzofuran scaffold exhibits affinity for kinase enzymes (e.g., EGFR, IC₅₀ ~2.5 μM) and GPCRs, validated via competitive binding assays .
- Acetamide derivatives often act as protease inhibitors or allosteric modulators; target specificity is confirmed via knock-out cell models .
Q. How is the compound’s stability evaluated under experimental conditions?
- Protocol :
- Thermal Stability : TGA/DSC analysis (decomposition >250°C) .
- Solution Stability : HPLC monitoring over 72 hours in PBS (pH 7.4) or DMSO at 4°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Strategies :
Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling (yield increase from 55% to 82%) .
Solvent Effects : Use of DMF/H₂O (9:1) for acylation reduces side-product formation .
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 150 W) .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize IC₅₀ values .
Meta-Analysis : Compare structural analogs (e.g., ethyl vs. methoxy substituents) to identify SAR trends .
Off-Target Profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to rule out non-specific binding .
Q. What computational methods predict target interactions for this compound?
- In Silico Workflow :
Molecular Docking : AutoDock Vina with PDB structures (e.g., 1M17 for kinases) .
QSAR Modeling : Hammett constants for substituent effects on activity (ρ = -1.2 for electron-withdrawing groups) .
MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
Q. How to address solubility limitations in in vitro assays?
- Strategies :
Co-Solvents : ≤5% DMSO in PBS (validate via cytotoxicity controls) .
Nanoparticle Formulation : PEG-PLGA encapsulation (size ~150 nm, PDI <0.2) improves aqueous dispersion .
pH Adjustment : Solubility >1 mg/mL at pH 5.0 (acetamide protonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
